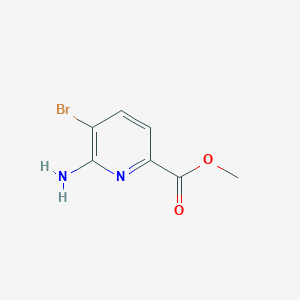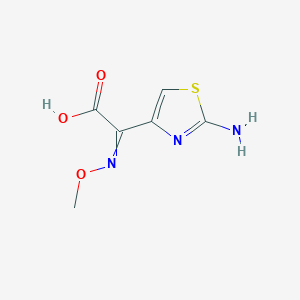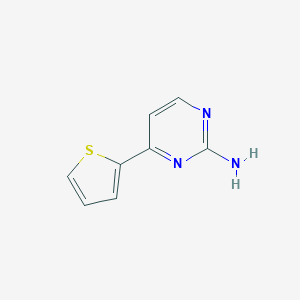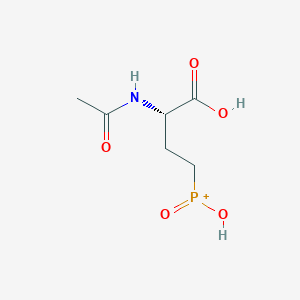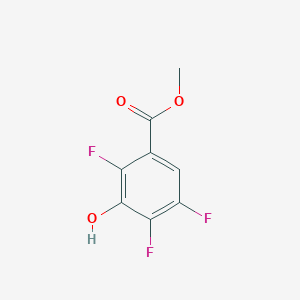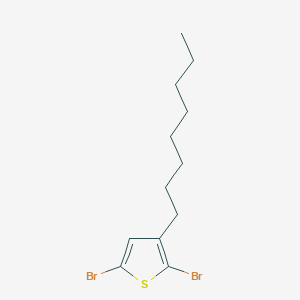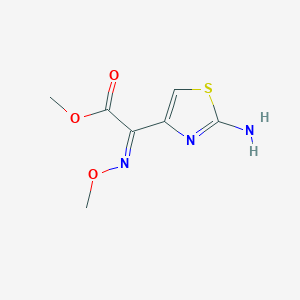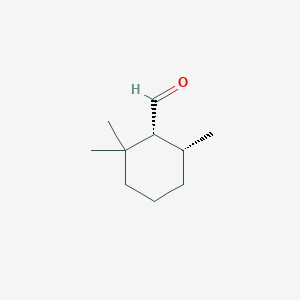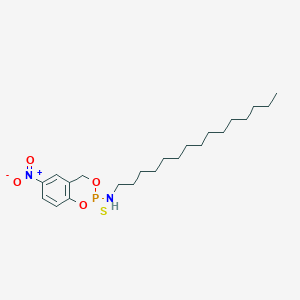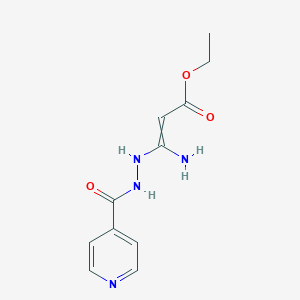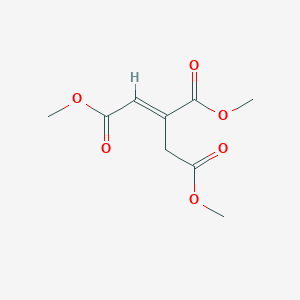
反丁烯二酸三甲酯
描述
trans-Aconitic Acid Trimethyl Ester: is an organic compound derived from aconitic acid, which is a tricarboxylic acid. This ester is formed by the esterification of aconitic acid with methanol. It is a colorless to pale yellow liquid with a characteristic odor. The compound is known for its applications in various chemical and industrial processes.
科学研究应用
Chemistry: trans-Aconitic Acid Trimethyl Ester is used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce biodegradable polymers .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme activities. It serves as a model compound for studying ester hydrolysis and other biochemical reactions .
Medicine: It is also being investigated for its anti-inflammatory and anti-cancer properties .
Industry: In the industrial sector, trans-Aconitic Acid Trimethyl Ester is used as a plasticizer in the production of flexible plastics. It is also employed as a cross-linking agent in the manufacture of resins and coatings .
生化分析
Cellular Effects
The cellular effects of Trans-Aconitic Acid Trimethyl Ester are currently unknown. Trans-aconitic acid, the parent compound, has been reported to have various effects on cells. For instance, it has been shown to induce alterations in Arabidopsis thaliana roots when applied exogenously . It’s plausible that Trans-Aconitic Acid Trimethyl Ester could have similar or different effects, depending on its interactions with cellular components.
Molecular Mechanism
One study has reported a method for its synthesis, which involves the catalytic trimerization of carbomethoxycarbene . This suggests that the compound could potentially interact with other molecules in a similar manner, leading to changes in gene expression, enzyme activity, or other biochemical processes.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Trans-Aconitic Acid Trimethyl Ester in laboratory settings. The stability of the compound could be inferred from its synthesis, which involves stable intermediates .
Metabolic Pathways
Trans-aconitic acid, the parent compound, is known to be an intermediate in the tricarboxylic acid cycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Aconitic Acid Trimethyl Ester can be achieved through a one-step method involving the catalytic trimerization of carbomethoxycarbene generated from methyl diazoacetate. This reaction is catalyzed by copper acetylacetonate (Cu(acac)2) and proceeds under mild conditions .
Industrial Production Methods: Industrial production of trans-Aconitic Acid Trimethyl Ester typically involves the esterification of aconitic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
化学反应分析
Types of Reactions:
Oxidation: trans-Aconitic Acid Trimethyl Ester can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions where one or more of its ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
作用机制
The mechanism of action of trans-Aconitic Acid Trimethyl Ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release aconitic acid, which then participates in the tricarboxylic acid cycle. This cycle is crucial for energy production in cells. The compound’s ability to form biodegradable polymers also makes it useful in drug delivery systems, where it can release active pharmaceutical ingredients in a controlled manner .
相似化合物的比较
Cis-Aconitic Acid Trimethyl Ester: Similar in structure but differs in the spatial arrangement of its functional groups.
Itaconic Acid Trimethyl Ester: Another tricarboxylic acid ester with similar applications in polymerization reactions.
Fumaric Acid Dimethyl Ester: Used in similar applications but differs in its chemical structure and reactivity.
Uniqueness: trans-Aconitic Acid Trimethyl Ester is unique due to its specific spatial arrangement, which imparts distinct chemical and physical properties. Its ability to form biodegradable polymers and its role in biological systems make it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIBGWGBBQGPZ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346359 | |
| Record name | Trimethyl (E)-Aconitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-99-2 | |
| Record name | Trimethyl (E)-Aconitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


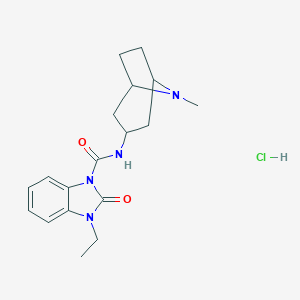
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
